molecular formula C27H50N2O3S B14562825 4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-sulfonic acid CAS No. 61891-25-6

4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-sulfonic acid

Cat. No.: B14562825
CAS No.: 61891-25-6
M. Wt: 482.8 g/mol
InChI Key: DXPLJCCVOZZVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-sulfonic acid is a complex organic compound with the molecular formula C27H50N2O3S. This compound is characterized by its long alkyl chain and the presence of both amino and sulfonic acid functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-sulfonic acid typically involves a multi-step process. The initial step often includes the preparation of the intermediate 16-(4-amino-3-methylphenyl)hexadecylamine. This intermediate is then reacted with butane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted amines and sulfonamides.

Scientific Research Applications

4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-sulfonic acid is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-sulfonic acid involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, while the amino and sulfonic acid groups can interact with various molecular targets, potentially altering membrane permeability and function. This compound may also interact with specific proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-sulfonic acid: Unique due to its specific functional groups and long alkyl chain.

    4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-phosphonic acid: Contains a phosphonic acid group, offering different chemical properties.

Uniqueness

The presence of both amino and sulfonic acid groups in this compound makes it particularly versatile in chemical reactions and interactions with biological systems. This dual functionality, combined with the long alkyl chain, distinguishes it from other similar compounds and enhances its applicability in various research and industrial fields.

Properties

CAS No.

61891-25-6

Molecular Formula

C27H50N2O3S

Molecular Weight

482.8 g/mol

IUPAC Name

4-[16-(4-amino-3-methylphenyl)hexadecylamino]butane-1-sulfonic acid

InChI

InChI=1S/C27H50N2O3S/c1-25-24-26(19-20-27(25)28)18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21-29-22-16-17-23-33(30,31)32/h19-20,24,29H,2-18,21-23,28H2,1H3,(H,30,31,32)

InChI Key

DXPLJCCVOZZVQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCCCCCCCCCCCCCCNCCCCS(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.